GRANZYME B - 143180-74-9

GRANZYME B

Catalog Number: EVT-1519932
CAS Number: 143180-74-9
Molecular Formula: C8H10N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Granzyme B is classified as a member of the granzyme family of serine proteases, which are stored in cytotoxic granules of immune cells. It is predominantly produced by natural killer cells and cytotoxic T lymphocytes. The enzyme is encoded by the GZMB gene located on chromosome 14 in humans. Granzyme B is known for its ability to cleave specific substrates, leading to programmed cell death and modulation of immune responses.

Synthesis Analysis

Methods of Synthesis

Granzyme B can be synthesized using various recombinant expression systems, with mammalian cell lines such as HEK293T being preferred due to their ability to perform post-translational modifications that are critical for protein functionality. Recent advancements have improved purification techniques, resulting in higher yields of biologically active Granzyme B free from contaminants. Techniques such as nickel-immobilized metal affinity chromatography are commonly employed for purification .

Technical Details

The synthesis process typically involves:

  • Gene Cloning: The GZMB gene is cloned into an expression vector.
  • Transfection: The vector is introduced into HEK293T cells.
  • Protein Expression: Following transfection, cells are cultured to express Granzyme B.
  • Purification: The expressed protein is purified using affinity chromatography techniques to isolate it from other cellular proteins while maintaining its enzymatic activity .
Molecular Structure Analysis

Structure

Granzyme B has a well-characterized structure consisting of a catalytic triad composed of serine, histidine, and aspartate residues that are essential for its proteolytic activity. The enzyme typically exists as a monomer but can form oligomers under certain conditions.

Data

Crystallographic studies have provided detailed insights into the molecular structure of Granzyme B, revealing its active site configuration and substrate binding mechanisms. These structural features are crucial for understanding how Granzyme B interacts with its substrates and inhibitors.

Chemical Reactions Analysis

Reactions

Granzyme B catalyzes the hydrolysis of peptide bonds in specific substrates, primarily targeting proteins involved in apoptosis. It cleaves after aspartate residues in substrates, which distinguishes it from other granzymes and caspases.

Technical Details

The enzyme's activity can be quantified using synthetic peptide substrates that mimic natural targets. Reaction conditions such as pH and temperature are optimized to ensure maximum enzymatic activity. Additionally, assays involving fluorescently labeled substrates allow for real-time monitoring of Granzyme B activity within cellular contexts .

Mechanism of Action

Process

Granzyme B induces apoptosis through several mechanisms:

  1. Direct Activation of Caspases: It activates caspases 3 and 7 directly by cleaving their pro-forms.
  2. Mitochondrial Pathway Activation: Granzyme B can also activate the mitochondrial death pathway by cleaving Bid, which leads to mitochondrial outer membrane permeabilization.
  3. DNA Fragmentation: Activated caspases subsequently trigger the release of DNase, leading to DNA fragmentation during apoptosis .

Data

Studies have shown that Granzyme B effectively disrupts central metabolic processes in target cells, further contributing to cell death through inhibition of protein synthesis and other metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 28 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally around pH 8.5.

Chemical Properties

  • Stability: Granzyme B is stable at physiological pH but can be sensitive to extreme conditions (high temperatures or extreme pH).
  • Enzymatic Activity: Exhibits serine protease activity with specificity for certain peptide sequences.

Relevant analyses have indicated that Granzyme B maintains its activity across a range of temperatures but shows decreased activity under extreme acidic or basic conditions .

Applications

Scientific Uses

Granzyme B has significant applications in immunology and cancer research:

  • Cancer Therapy: Investigated for its potential use in targeted cancer therapies due to its ability to induce apoptosis selectively in tumor cells.
  • Immunological Research: Used as a marker for cytotoxic lymphocyte activity and studied for its role in immune responses against viral infections.
  • Diagnostic Tools: Potential use in developing diagnostic assays for monitoring immune responses or detecting malignancies based on Granzyme B levels .
Structural Biology of Granzyme B

Genomic Organization and Evolutionary Conservation of GZMB

The human GZMB gene is located on chromosome 14q11.2 within a cluster of serine protease genes that includes cathepsin G and granzyme H. This genomic region, termed the "chymase locus", spans approximately 3.2 kb and consists of five exons encoding the signal peptide, propeptide, and mature protease domains [2] [6]. Granzyme B exhibits significant evolutionary conservation, with human and mouse homologs sharing ~70% amino acid identity. This conservation extends to critical functional domains, including the catalytic triad and substrate-binding regions [2]. The GZMB promoter contains binding sites for transcription factors essential for lymphocyte-specific expression, including Ikaros, AP-1, ATF/CREB, and CBF/PEBP2, which regulate its expression during immune cell activation [4].

Rodents exhibit greater granzyme diversity (11 members) compared to humans (5 members), reflecting species-specific evolutionary adaptations. Granzyme B is conserved across mammals but absent in non-mammalian vertebrates, indicating its emergence coincided with adaptive immunity [2] [5]. The gene architecture has remained fundamentally conserved, with exons 2, 3, and 5 encoding the catalytic triad residues (His, Asp, Ser) characteristic of serine proteases [2].

Table 1: Genomic Organization of Human GZMB

Genomic FeatureChromosomal LocationExon CountTranscript LengthConserved Domains
GZMB gene14q11.25~3.2 kbSignal peptide, Propeptide, Serine protease domain
Tryptase locus5q11-q12--Granzyme A, Tryptase-2
Met-ase locus19p13.3--Granzyme M

Tertiary Structure and Catalytic Triad Configuration

Granzyme B adopts the characteristic chymotrypsin-like fold of serine proteases, consisting of two six-stranded β-barrel domains with the catalytic site situated at their interface. The active enzyme is a 32-kDa monomer with a substrate-binding cleft accommodating up to eight amino acid residues [3] [7]. The catalytic triad comprises His59, Asp103, and Ser198 (human numbering), which form a charge-relay network essential for nucleophilic attack on substrate peptide bonds [3] [7].

Recent molecular dynamics simulations reveal that conformational changes in the catalytic triad are triggered by substrate binding. Specifically, the His59-Asp103 hydrogen bond breaks upon activation, enabling formation of an Asp103-Arg216 salt bridge that expands the active site. This rearrangement facilitates optimal positioning of the P1 aspartate residue in the substrate-binding pocket [3]. The oxyanion hole stabilizes the tetrahedral intermediate during catalysis, while the S1 pocket features Arg226 at its base, which forms a critical salt bridge with the P1 aspartate of substrates [7] [9]. This electrostatic complementarity underlies granzyme B's strict preference for aspartate at the cleavage site.

Table 2: Catalytic Triad Residues Across Species

SpeciesHisAspSerP1 Specificity Determinant
HumanHis59Asp103Ser198Arg226
MouseHis57Asp102Ser195Arg224
RatHis57Asp102Ser195Arg225

Post-Translational Modifications: Glycosylation and Activation by Cathepsins

Granzyme B undergoes critical post-translational modifications that regulate its activation, trafficking, and function:

  • Glycosylation: The nascent polypeptide contains N-linked glycosylation sites that are modified in the endoplasmic reticulum with mannose-6-phosphate (M6P) moieties. These modifications facilitate receptor-mediated trafficking to cytotoxic granules via the mannose-6-phosphate receptor (MPR) pathway. Glycosylation patterns vary between cell types: monocytic cells exhibit predominantly high-mannose glycosylation, while cytotoxic lymphocytes show both high-mannose and complex glycosylation. The high-mannose form directs lysosomal localization, while complex glycosylation promotes secretion [4] [8].

  • Zymogen Activation: Granzyme B is synthesized as an inactive proenzyme (pro-granzyme B) containing an N-terminal dipeptide. Activation occurs within cytotoxic granules through cleavage by dipeptidyl peptidase I (DPPI/cathepsin C), which removes the inhibitory dipeptide. DPPI-deficient cells fail to activate granzyme B, underscoring this step's necessity [2] [4]. The acidic pH of granules (~5.5) maintains granzyme B in an inactive state until release into the neutral pH environment of target cells (~7.4), where it gains full proteolytic activity [4].

  • Serglycin Binding: Mature granzyme B is stored in granules by electrostatic interactions with the proteoglycan serglycin, which prevents autodegradation and facilitates granule condensation [4].

Structural Determinants of Substrate Specificity (e.g., Aspartate Preference)

Granzyme B exhibits stringent P1 aspartate specificity due to unique structural features of its S1 pocket. Key determinants include:

  • Arg226: Positioned at the base of the S1 pocket, this residue forms a salt bridge with the P1 aspartate carboxyl group, providing ~1000-fold selectivity for aspartate over other residues [7] [9]. Mutation of Arg226 to glutamate reverses specificity from acidic to basic residues [9].
  • Extended Substrate Recognition: Combinatorial substrate phage display reveals optimal cleavage sequences as Ile-Glu-(Thr/Pro)-Asp↓-Gly, with the arrow indicating the cleavage site. The S4-S3' subsites cooperatively influence catalytic efficiency, supporting granzyme B's role as a regulatory protease rather than a general degrader [9].
  • Cleft Architecture: The substrate-binding cleft accommodates 6-8 residues, with distinct subsites (S4-S4') contributing to specificity. The S2 pocket favors small hydrophobic residues (Ala, Ser), while the S1' site prefers glycine for steric accommodation [3] [7].

This specificity profile aligns with physiological substrates, particularly caspase activation sites (e.g., caspase-3: IETD↓G; caspase-7: IEPD↓S) and apoptotic regulators like Bid (IED↓G). Granzyme B cleaves these substrates at rates 10³-10⁴-fold higher than non-cognate sequences [9].

Table 3: Physiological Substrates and Cleavage Sites of Granzyme B

SubstrateCleavage SequenceBiological Consequence
Caspase-3IETD↓GEffector caspase activation
Caspase-7IEPD↓SEffector caspase activation
BidIED↓GMitochondrial apoptosis pathway
DFF45/ICADDMQD↓GDNase activation (DNA fragmentation)
Rho-regulated kinase Rock IIVLED↓GCytoskeletal disruption

Inhibitor Interactions: SERPINB9/PI-9 Binding Mechanisms

SERPINB9 (PI-9) is the primary endogenous inhibitor of granzyme B in humans, exhibiting a second-order inhibition constant (kass) of 1.7 × 10⁶ M⁻¹s⁻¹ and stoichiometry of inhibition (SI) approaching 1. The molecular mechanism involves:

  • Reactive Center Loop (RCL) Recognition: SERPINB9's RCL contains the critical P1 glutamate (Glu340) that mimics granzyme B's aspartate preference. The RCL binds the protease active site as a pseudosubstrate, forming an initial Michaelis complex [5] [10].

  • Conformational Trapping: Upon RCL cleavage, SERPINB9 undergoes a stressed-to-relaxed (S→R) transition, inserting the RCL into β-sheet A. This translocates the covalently attached granzyme B to the opposite pole of the serpin, distorting the protease's active site and irreversibly inactivating it [5].

  • Cytoprotective Distribution: SERPINB9 is highly expressed in immune cells (cytotoxic lymphocytes, dendritic cells) and immune-privileged sites (placenta, testis), protecting them from misdirected granzyme B. Its expression is upregulated in bystander cells during inflammatory responses, providing tissue protection [5] [10].

Rodents employ homologous protection mechanisms: Serpinb9 in mice (encoded at 13 A3.2-A3.3) inhibits murine granzyme B through analogous conformational trapping. Viral serpins like crmA from cowpox virus also exploit this mechanism to evade immune responses, though with lower specificity [5] [10].

Table 4: Granzyme B Inhibitors Across Species

InhibitorSpeciesMechanismKinetic ParametersCellular Function
SERPINB9 (PI-9)HumanConformational trappingkass = 1.7 × 10⁶ M⁻¹s⁻¹; SI≈1Cytoprotection of immune cells
Serpinb9MouseConformational trappingkass = 2.1 × 10⁶ M⁻¹s⁻¹Protects CTLs from autoactivation
crmACowpox virusSubstrate-like inhibitionLow SI (≥4)Viral immune evasion
Srp-2Schistosoma mansoniTight-binding inhibitionNDParasite survival

Properties

CAS Number

143180-74-9

Product Name

GRANZYME B

Molecular Formula

C8H10N2O3

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